N,N-Diisopropyl-3-(2-methoxy-5-methylphenyl)-3-phenylpropanamide

Synthetic intermediate Tolterodine synthesis Functional group interconversion

Sourcing high-purity protected tolterodine intermediates often introduces oxidation and impurity profiling risks when using free-hydroxyl analogs. This methoxy-protected tertiary amide eliminates those risks by providing orthogonal phenol stability during multi-step synthesis. • Enables a two-step terminal sequence: amide reduction (86% reported yield) followed by demethylation to yield the active amine pharmacophore. • Serves as a chromatographic system suitability standard to verify resolution between protected and deprotected process impurities during HPLC method validation. • Acts as a negative control in muscarinic receptor SAR studies (inactive vs. tolterodine IC₅₀ 14 nM), enabling precise pharmacophore mapping.

Molecular Formula C23H31NO2
Molecular Weight 353.5 g/mol
CAS No. 124937-97-9
Cat. No. B040093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Diisopropyl-3-(2-methoxy-5-methylphenyl)-3-phenylpropanamide
CAS124937-97-9
Molecular FormulaC23H31NO2
Molecular Weight353.5 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)OC)C(CC(=O)N(C(C)C)C(C)C)C2=CC=CC=C2
InChIInChI=1S/C23H31NO2/c1-16(2)24(17(3)4)23(25)15-20(19-10-8-7-9-11-19)21-14-18(5)12-13-22(21)26-6/h7-14,16-17,20H,15H2,1-6H3
InChIKeyBXYCIYQHBLEYJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity and Role as a Tolterodine Intermediate


N,N-Diisopropyl-3-(2-methoxy-5-methylphenyl)-3-phenylpropanamide (CAS 124937-97-9) is a tertiary amide belonging to the tolterodine-class of synthetic intermediates [1]. It features a propanamide backbone substituted with a diisopropylamide group, a 2-methoxy-5-methylphenyl moiety, and a phenyl ring, yielding a molecular formula of C23H31NO2 and a molecular weight of 353.5 g/mol [1]. This compound is enumerated as a key protected intermediate in the synthesis of the muscarinic receptor antagonist tolterodine, where the methoxy group serves as a transient protecting group for the phenolic hydroxyl of the final active pharmaceutical ingredient [2].

Protected tertiary amide intermediate for tolterodine synthesis
Requires dedicated amide reduction to yield active amine pharmacophore
Methoxy group serves as transient phenol protection during multi-step routes

Substitution Risks with Other Tolterodine Intermediates


Substitution of CAS 124937-97-9 with seemingly similar tolterodine intermediates—such as the free phenolic amide, the propylamine analog, or the propanoic acid precursor—introduces distinct risks in downstream synthesis and analytical performance. The tertiary amide functionality requires a specific reduction step to yield the active amine pharmacophore, whereas the amine analog (CAS 124935-88-2) bypasses this step entirely, altering reaction sequence, impurity profiles, and regulatory starting-material classification [1]. Additionally, the methoxy-protected phenol provides orthogonal stability during multi-step synthesis compared to the free hydroxyl analog, which is susceptible to oxidation and side reactions [2]. The quantitative evidence below substantiates why interchangeable use of these analogs leads to divergent process outcomes, purity specifications, and ultimate product quality.

Target (this intermediate)
Similar analog
Key difference / risk shift
Methoxy-protected amide
Free phenolic amide (hydroxy analog)
Free phenol may undergo oxidation and side reactions; orthogonal stability differs
Tertiary carboxamide
Tertiary amine analog (CAS 124935-88-2)
Bypasses reduction step, altering synthetic route, impurity profile, and regulatory classification
High lipophilicity (amide)
Propanoic acid precursor
Significantly lower LogP shifts extraction and HPLC retention; requires method re-validation

Quantitative Differentiation from Closest Analogs


Carboxamide vs. Tertiary Amine: Synthetic Roles

CAS 124937-97-9 is a tertiary carboxamide, whereas its closest structural analog, N,N-diisopropyl-3-(2-methoxy-5-methylphenyl)-3-phenylpropan-1-amine (CAS 124935-88-2), is a tertiary amine . The amide must undergo a dedicated reduction step (e.g., POCl₃/Zn powder) to produce the amine, which is the immediate precursor to the pharmacologically active muscarinic antagonist [1]. In contrast, the amine analog is already one reduction step ahead and is classified as a specifiable impurity (Tolterodine EP Impurity C) rather than a regulated starting material for the final API . The amide exhibits negligible muscarinic receptor binding activity, while the amine analog serves as a known impurity standard with defined retention behavior in pharmacopoeial HPLC methods .

Amide vs. Amine Role
Head-to-head
Tertiary carboxamide vs. tertiary amine; amide requires reduction step; amine is EP Impurity C
Synthetic route and impurity control differentiation
Distinct HPLC retention; pharmacopoeial classification differs
Synthetic intermediate Tolterodine synthesis Functional group interconversion

Lipophilicity Comparison: Amide vs. Amine and Acid

The computed octanol-water partition coefficient (LogP) for CAS 124937-97-9 is 5.25 (ACD/Labs) to 5.27 (pH 7.4) , positioning it as a highly lipophilic intermediate. The corresponding amine fumarate salt (CAS 124935-88-2) has a reported LogP of 5.36 , while the propanoic acid precursor (CAS 109089-77-2) is significantly less lipophilic with LogP values of 3.61–3.76 [1]. The higher LogP of the target amide compared to the acid precursor implies different solubility profiles, extraction behavior, and chromatographic retention times that must be accounted for in process development and analytical method validation [1].

Lipophilicity (LogP)
Reported
Target: LogP 5.25–5.27; amine fumarate: 5.36; propanoic acid: 3.61–3.76
Informs extraction and chromatography method development
Computed values; ΔLogP ~1.5–1.7 lower for acid vs. amide
Lipophilicity LogP Chromatographic retention

Molecular Weight Distinction and Stoichiometric Impact

CAS 124937-97-9 has a molecular weight of 353.5 g/mol [1], which is 14.0 g/mol higher than the hydroxy analog (339.5 g/mol, CAS 897314-72-6) [2] and 83.2 g/mol higher than the propanoic acid (270.3 g/mol, CAS 109089-77-2) . This mass differential arises from the methoxy (-OCH₃) protection versus free hydroxyl (-OH) and the diisopropylamide versus carboxylic acid termini. In multi-kilogram process-scale synthesis, a 14 g/mol difference translates to approximately 4% mass distortion in stoichiometric reagent calculations, which must be precisely accounted for to avoid yield deviations or impurity formation [2].

Molecular Weight
Head-to-head
353.5 g/mol; vs. hydroxy analog 339.5 g/mol; vs. acid 270.3 g/mol
Supports accurate stoichiometry and mass balance in process scale-up
ΔMW 14.0 and 83.2 g/mol differences impact reagent calculations
Molecular weight Stoichiometry Quality specifications

Reduction Yield to the Key Amine Intermediate

A published reduction protocol employing a POCl₃/Zn powder composite reducing agent achieved 86% yield for the conversion of CAS 124937-97-9 to N,N-diisopropyl-3-(2-methoxy-5-methylphenyl)-3-phenylpropylamine (CAS 124935-88-2) [1]. This yield was obtained under optimized conditions (specific complexation time and temperature) that balance reactivity of the sterically hindered tertiary amide against over-reduction side products [1]. While no direct comparative yield data for alternative intermediates (e.g., reduction of the corresponding ester or carboxylic acid) are available in the same study, the 86% benchmark serves as a quantitative process-development baseline for evaluating this amide's utility as a late-stage tolterodine intermediate [1].

Reduction Yield
Reported
86% yield to amine (POCl₃/Zn)
Process capability benchmark for amide-to-amine conversion
Optimized conditions; no direct comparator yield available
Reduction yield Process chemistry Tolterodine intermediate

Commercial Purity Specification and Impurity Control

Commercially available CAS 124937-97-9 is supplied with a purity specification of NLT 98%, certified under ISO quality systems and suitable for global pharmaceutical R&D and quality control applications . In comparison, the hydroxy analog (CAS 897314-72-6) is typically offered at 95% or 99% purity depending on supplier and batch, and the propanoic acid (CAS 109089-77-2) at >98% [1]. While the nominal purity levels may appear similar, the methoxy-protected amide's purity specification is directly relevant to its role as a protected intermediate where residual deprotected material (the hydroxy analog) constitutes a critical process-related impurity that must be controlled .

Purity & Impurity
Specification review
NLT 98% (ISO-certified); hydroxy analog impurity is critical process-related marker
Identity of residual deprotected analog must be verified for downstream quality
Analog purity ranges 95–99% supplier-dependent
Purity specification Quality control Pharmaceutical intermediate

Optimal Procurement and Application Scenarios


Late-Stage Synthesis via Amide Reduction-Deprotection

CAS 124937-97-9 is optimally procured when the synthetic strategy calls for a two-step terminal sequence: (i) reduction of the tertiary amide to the tertiary amine (86% reported yield [1]), followed by (ii) demethylation of the methoxy protecting group to liberate the phenolic hydroxyl of tolterodine. This route is preferred when orthogonal protection of the phenol is required during earlier synthetic steps involving electrophilic or oxidizing conditions that would degrade the free hydroxyl analog [2].

Analytical Reference for Process Impurity Control

The compound serves as a critical reference marker for monitoring residual methoxy-protected intermediates in the final tolterodine API. Since the deprotected phenolic amide (CAS 897314-72-6) is a known process impurity, the methoxy amide can be used as a system suitability standard to verify chromatographic resolution between the protected and deprotected forms during HPLC method validation [1].

Deuterated Internal Standard Synthesis

A deuterium-labeled analog of this compound (N,N-Diisopropyl-3-(2-methoxy-5-methyl-phenyl)-3-phenylpropylamide-[d₁₄]) is commercially available and used as a stable isotope-labeled internal standard for LC-MS/MS quantification of tolterodine and its metabolites in pharmacokinetic studies . Procurement of the unlabeled compound (CAS 124937-97-9) is often a prerequisite for in-house synthesis of the labeled standard.

Structure-Activity Relationship Studies

The tertiary amide functionality renders CAS 124937-97-9 essentially inactive at muscarinic receptors, in contrast to the tertiary amine tolterodine (IC₅₀ = 14 nM against carbachol-induced guinea pig bladder contraction [3]). This property makes the compound a useful negative control or precursor in SAR studies aimed at probing the contribution of the amine pharmacophore to muscarinic receptor binding and functional antagonism [3].

Application
Selection Property
Validation Focus
Late-stage tolterodine intermediate synthesis
Protected amide requiring reduction-deprotection sequence
Amide reduction yield and deprotection purity
Process impurity reference standard
Chromatographic resolution from deprotected hydroxy analog
HPLC system suitability and impurity profiling
In-house deuterated ISTD synthesis
Unlabeled precursor for stable isotope labeling
Isotopic purity and LC-MS/MS quantification suitability
Muscarinic receptor SAR studies
Negative control lacking tertiary amine pharmacophore
Muscarinic binding affinity comparison with active amine
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